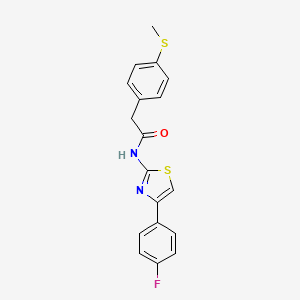

N-(4-(4-氟苯基)噻唑-2-基)-2-(4-(甲硫基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide" is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are of significant interest in medicinal chemistry due to their pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related thiazole compounds has been reported through the reaction of cyanoacetamide derivatives with various reagents to yield polysubstituted thiophenes, thiole derivatives, and phenylmethylidene derivatives . Another method involves the reaction of chloroacetamide with mercapto derivatives to produce substituted thioacetamides . These methods highlight the versatility of thiazole chemistry and the potential pathways that could be employed to synthesize the compound .

Molecular Structure Analysis

Thiazole derivatives often exhibit interesting structural characteristics, as evidenced by the use of techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction to characterize these molecules . For example, a related thiazole compound was found to crystallize in the monoclinic space group with specific unit cell dimensions, and its molecular interactions were studied using Hirshfeld surface analysis . Such detailed structural analysis is crucial for understanding the properties and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, reflecting their reactivity. The reactivity of these compounds can lead to the formation of diverse derivatives, including pyrazole, thiadiazole, and thiophene derivatives, as demonstrated in the literature . The ability to undergo multiple reactions makes thiazole derivatives suitable for the development of a wide range of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties can be investigated through experimental and theoretical approaches, including density functional theory (DFT) calculations . Chemical activity descriptors such as frontier molecular orbitals, hardness, softness, and electrophilicity can provide insights into the reactivity of the compound. Additionally, thermodynamic properties can be calculated to understand the stability and behavior of the compound under different conditions .

科学研究应用

合成和生物评价

N-(4-(4-氟苯基)噻唑-2-基)-2-(4-(甲硫基)苯基)乙酰胺及其衍生物已经合成并进行了各种生物活性评价。研究重点是合成这些化合物并测试它们的抗炎、抗癌、抗菌和镇痛等活性。

抗炎活性:合成了N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺衍生物,在某些化合物中显示出显著的抗炎活性 (Sunder & Maleraju, 2013)。

抗癌活性:合成了某些N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫基)乙酰胺,并对人类肺腺癌细胞展示出显著的抗癌活性 (Evren et al., 2019)。

抗菌和线虫活性:含有4-芳基噻唑基团的N-苯乙酰胺衍生物展示出有希望的抗菌和线虫活性,其中一些化合物显示出比标准治疗更优越的疗效 (Lu et al., 2020)。

镇痛剂:已合成噻唑衍生物以探究其潜在的镇痛性能。新型噻唑与吡唑基团结合的化合物在实验模型中展示出轻微至良好的镇痛活性 (Saravanan et al., 2011)。

抗微生物活性:已探索了N-(4-(4-氟苯基)噻唑-2-基)-2-(4-(甲硫基)苯基)乙酰胺的各种衍生物的抗微生物活性,显示出对一系列细菌和真菌物种有希望的结果 (Saravanan et al., 2010)。

Src激酶抑制和抗癌活性:已对噻唑基N-苄取代乙酰胺衍生物进行了Src激酶抑制和抗癌活性评估,其中一些化合物在各种癌细胞系中显示出显著的细胞增殖抑制 (Fallah-Tafti et al., 2011)。

作用机制

Target of action

Thiazole derivatives are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Generally, these molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antitumor activity, suggesting they may interact with pathways involved in cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can also vary widely. Factors such as the compound’s structure, the route of administration, and the patient’s physiology can all influence these properties .

Result of action

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, enzyme activity, and gene expression, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDMDFLWUTDTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)